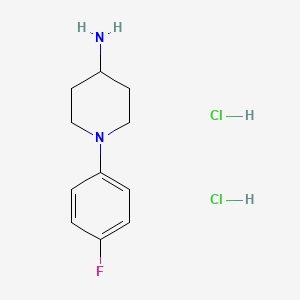

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H15FN2·2HCl and a molecular weight of 267.17 g/mol. This compound is a derivative of piperidine, featuring a fluorophenyl group attached to the nitrogen atom of the piperidine ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorophenylacetonitrile with piperidine in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding fluorophenylpiperidine derivatives.

Reduction: Reduction reactions typically result in the formation of piperidine derivatives with reduced functional groups.

Substitution: Substitution reactions can produce a variety of substituted piperidine compounds, depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.

Mécanisme D'action

The mechanism by which 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The exact molecular pathways involved can vary, but they typically involve interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is structurally similar to other fluorophenylpiperidine derivatives, such as 2-(4-fluorophenyl)ethan-1-amine and N-(4-fluorophenyl)piperidin-4-amine. These compounds share the common feature of a fluorophenyl group attached to a piperidine ring, but they differ in their functional groups and substitution patterns. The unique properties of this compound make it distinct from its analogs, allowing for specific applications in research and industry.

Activité Biologique

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a compound with notable biological activity, particularly in the modulation of neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H15FN2⋅2HCl and a molecular weight of 267.17 g/mol. It appears as a white to off-white crystalline solid with a density of approximately 1.119 g/cm³ and a boiling point around 310.5 ºC at 760 mmHg. The presence of the fluorine atom in the aromatic ring significantly enhances its lipophilicity, which can influence its pharmacokinetic properties, including absorption and distribution in biological systems.

This compound primarily interacts with dopamine D2 receptors, which are critical for various neuropsychiatric conditions such as schizophrenia and Parkinson's disease. The compound's structural characteristics facilitate its binding affinity to these receptors, influencing neurotransmitter release and receptor activation.

Interaction Profile

The compound exhibits a dual role as both an inhibitor and an activator depending on the specific biochemical pathway involved. This characteristic makes it a valuable tool for understanding complex biological systems and developing targeted therapies.

Neuropsychiatric Disorders

Research has indicated that this compound may be effective in treating conditions characterized by dopamine dysregulation. Its ability to modulate dopamine receptor activity positions it as a candidate for further pharmacological studies aimed at addressing neuropsychiatric disorders .

Antimicrobial Activity

In addition to its neuropharmacological potential, studies have explored the compound's antimicrobial properties. For instance, it has been tested against Mycobacterium tuberculosis, showing promising inhibition rates in high-throughput screening assays . The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance its efficacy against bacterial targets while maintaining low cytotoxicity .

Case Study: Inhibition of Mycobacterium tuberculosis

A high-throughput screening study evaluated various compounds, including derivatives of this compound, against M. tuberculosis. The results indicated that certain analogs exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM .

| Compound Name | MIC (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| 4PP-1 | 6.3 | >80 |

| AAP | 23 | 27 |

| ACU-1 | 7.6 | 65 |

Case Study: Antiviral Activity

Another study highlighted the antiviral potential of piperidine derivatives against influenza viruses, where compounds structurally related to 1-(4-fluorophenyl)piperidin-4-amine showed promising activity with an effective concentration (EC50) of around 7.4 µM against HCoV-229E virus .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;;/h1-4,10H,5-8,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEDGTMCHHLGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227487-48-0 |

Source

|

| Record name | 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.